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Introduction

The Glycoprotein llb (GP-IIb) subunit, also known as CD41 or Integrin alpha-llb (ITGA2B), is a
transmembrane glycoprotein crucial for platelet function.[1] It forms a heterodimeric complex
with Glycoprotein llla (GP-llla or CD61) to constitute the GP-lIb/llla receptor.[2] This receptor is
predominantly expressed on the surface of platelets and their precursors, megakaryocytes.[1]
[3] Upon platelet activation by agonists such as ADP or thrombin, the GP-IIb/llla complex
undergoes a conformational change, enabling it to bind to ligands like fibrinogen, von
Willebrand factor (VWF), fibronectin, and vitronectin. This binding is a critical step in platelet
aggregation and the formation of hemostatic plugs. Consequently, the analysis of CD41
expression and the activation state of the GP-IIb/llla complex by flow cytometry is a powerful
tool in hematology research, diagnostics, and the development of anti-platelet therapies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of GP-2B (CD41)
antibodies in flow cytometry, compiled from various sources.

Table 1: Recommended Antibody Concentrations for Flow Cytometry
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. Recommended
Antibody Clone . Cell Type Source
Concentration
10 pL of suggested )
) o Mouse peripheral
MWReg30 working dilution per
] blood platelets
1x1076 cells in 100 pL
Human peripheral
MAB7616 0.25 pug/1076 cells
blood platelets
MAB41181 0.25 pug/1076 cells Mouse platelets
<2 p g/million cells in
HIP8 Human cells
100 pL volume
ITGA2B/1036 1-2 ug/10”6 cells Human cells
Table 2: Reported Percentages of CD41-Positive Cell Populations
. Percentage of Experimental
Cell Population Source
CD41+ Cells Context
OP9-derived
megakaryocyte-sized ~95% In vitro differentiation
cells (day 8)
OP9-derived platelet- ] ] o
~70% In vitro differentiation

sized cells (day 12)

Abciximab-bound
platelets (10 minutes

post-treatment)

86.2 + 10.3%

In vivo drug

monitoring

Abciximab-bound
platelets (12 hours

post-treatment)

85.8+7.1%

In vivo drug

monitoring

Signaling Pathway and Experimental Workflow
GP-lIb/llla Signhaling Pathway
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The GP-lIb/llla receptor is central to platelet aggregation. In resting platelets, the receptor is in
a low-affinity state. Platelet agonists initiate an "inside-out" signaling cascade, leading to a
conformational change in the GP-IIb/llla complex, which increases its affinity for ligands.
Ligand binding then triggers "outside-in" signaling, promoting platelet spreading, further
aggregation, and thrombus stabilization.
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Caption: GP-lIb/llla signaling pathway in platelets.

Experimental Workflow for Flow Cytometry

The following diagram outlines the key steps for analyzing CD41 expression on platelets or
other target cells using flow cytometry.
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Caption: Experimental workflow for CD41 flow cytometry.
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Detailed Experimental Protocols
Protocol 1: Staining of Cell Surface CD41 on Human
Platelets in Whole Blood

This protocol is adapted for the direct analysis of platelets from whole blood, which minimizes
platelet activation.

Materials:

Whole blood collected in EDTA or heparin tubes.

e Phosphate-Buffered Saline (PBS).

e Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA).

e Fluorochrome-conjugated anti-human CD41 (GP-2B) antibody.
o Fluorochrome-conjugated isotype control antibody.

o FACS tubes.

e Micropipettes and tips.

o Centrifuge.

Flow cytometer.
Procedure:

» Blood Collection: Collect whole blood into tubes containing an anticoagulant like EDTA or
heparin. Process samples within 2 hours for optimal results.

 Dilution: Dilute the whole blood 1:4 with platelet-poor plasma or an appropriate buffer if
necessary, though direct staining in whole blood is often feasible.

 Aliquoting: Aliquot 100 pL of whole blood or diluted cell suspension into each FACS tube.
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Fc Blocking (Optional): To reduce non-specific binding, you can add an Fc blocking reagent
and incubate for 10-15 minutes at room temperature.

Antibody Staining: Add the predetermined optimal amount of fluorochrome-conjugated anti-
CD41 antibody to the sample tube. In a separate tube, add the corresponding isotype control
antibody. Vortex gently.

Incubation: Incubate the tubes for 20-30 minutes at room temperature in the dark.

Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube. Centrifuge at 300-350 x
g for 5 minutes. Carefully decant the supernatant.

Repeat Wash: Repeat the wash step (step 7) two more times to ensure all unbound antibody
is removed.

Resuspension: Resuspend the cell pellet in 200-400 pL of Flow Cytometry Staining Buffer.

Data Acquisition: Acquire the samples on a flow cytometer. Platelets can be identified and
gated based on their characteristic forward and side scatter properties. Analyze a minimum
of 10,000 events in the platelet gate.

Protocol 2: Staining of CD41 on Cultured
Megakaryocytes

This protocol is suitable for analyzing CD41 expression on megakaryocytes differentiated in

vitro.

Materials:

Cultured megakaryocytes.

Cell scraper or dissociation buffer (for adherent cells).
PBS.

Flow Cytometry Staining Buffer.

Fluorochrome-conjugated anti-human or anti-mouse CD41 (GP-2B) antibody.
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e Fluorochrome-conjugated isotype control antibody.
 Viability dye (e.g., Propidium lodide or DAPI).

e FACS tubes.

» Micropipettes and tips.

e Centrifuge.

o Flow cytometer.

Procedure:

o Cell Harvesting: Harvest the megakaryocytes from the culture vessel. For suspension cells,
gently pipette to create a single-cell suspension. For adherent cells, use a gentle cell scraper
or a non-enzymatic dissociation buffer.

e Washing: Wash the cells by adding PBS, centrifuging at 300-350 x g for 5 minutes, and
discarding the supernatant.

e Cell Counting and Viability: Resuspend the cells in Flow Cytometry Staining Buffer and
perform a cell count. Assess viability using a method like Trypan Blue exclusion.

 Aliquoting: Aliquot up to 1 x 10”6 viable cells in 100 pL of staining buffer into each FACS
tube.

o Fc Blocking: Add an Fc blocking reagent and incubate for 15 minutes at room temperature.

o Antibody Staining: Add the appropriate amount of fluorochrome-conjugated anti-CD41
antibody to the sample tube and the isotype control to a separate tube. Vortex gently.

e Incubation: Incubate for 30 minutes at room temperature in the dark.

e Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at
300-350 x g for 5 minutes after each wash.
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e Resuspension and Viability Staining: Resuspend the cell pellet in 200-400 uL of Flow
Cytometry Staining Buffer. If a viability dye is being used, add it according to the
manufacturer's instructions.

o Data Acquisition: Acquire the samples on the flow cytometer. Use the viability dye to exclude
dead cells from the analysis. Gate on the megakaryocyte population based on forward and
side scatter properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12365082?utm_src=pdf-custom-synthesis
https://www.abcam.com/en-us/technical-resources/research-areas/marker-guides/megakaryocyte-and-platelet-markers
https://www.beckman.com/reagents/coulter-flow-cytometry/antibodies-and-kits/single-color-antibodies/cd41
https://www.usbio.net/antibodies/C2394-45E/CD41-Integrin-alphaIIb-GPalpha-IIb-GPIIb-Platelet-Membrane-Glycoprotein-IIb-ITGA2B-GP2B-ITGAB
https://www.benchchem.com/product/b12365082#gp-2b-antibody-for-flow-cytometry
https://www.benchchem.com/product/b12365082#gp-2b-antibody-for-flow-cytometry
https://www.benchchem.com/product/b12365082#gp-2b-antibody-for-flow-cytometry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12365082?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

